molecular formula C17H21NO3 B3721450 3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one

3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3721450
M. Wt: 287.35 g/mol
InChI Key: WJNMMMPACJOVTD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a dimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a 1,3-dicarbonyl compound in the presence of a base. For this compound, the reaction between 2-methoxybenzaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione) is catalyzed by a base such as piperidine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as montmorillonite KSF can be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the imine group can interact with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-17(2)8-14(19)13(15(20)9-17)11-18-10-12-6-4-5-7-16(12)21-3/h4-7,11,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNMMMPACJOVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC2=CC=CC=C2OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one

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